molecular formula C14H13NO B1392128 4-(4-Methylbenzoyl)-2-methylpyridine CAS No. 1187167-09-4

4-(4-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1392128
CAS No.: 1187167-09-4
M. Wt: 211.26 g/mol
InChI Key: NUZKWMFJLDNOLU-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It features a pyridine ring substituted with a methyl group at the 2-position and a 4-methylbenzoyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2-Methylpyridine+4-Methylbenzoyl chlorideAlCl3This compound\text{2-Methylpyridine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Methylpyridine+4-Methylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 4-(4-Carboxybenzoyl)-2-methylpyridine.

    Reduction: 4-(4-Methylbenzyl)-2-methylpyridine.

    Substitution: 4-(4-Bromobenzoyl)-2-methylpyridine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential as a pharmaceutical agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylbenzoyl)pyridine: Lacks the methyl group at the 2-position of the pyridine ring.

    4-Benzoyl-2-methylpyridine: Lacks the methyl group on the benzoyl ring.

    4-(4-Methylbenzoyl)-pyridine: Lacks the methyl group at the 2-position of the pyridine ring.

Uniqueness

4-(4-Methylbenzoyl)-2-methylpyridine is unique due to the presence of both the 4-methylbenzoyl and 2-methylpyridine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-7-8-15-11(2)9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZKWMFJLDNOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-09-4
Record name 2-methyl-4-(4-methylbenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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